4,7-Dimethyloctan-4-ol
Description
Properties
IUPAC Name |
4,7-dimethyloctan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-5-7-10(4,11)8-6-9(2)3/h9,11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTISWHNJCUMBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864903 | |
| Record name | 4,7-Dimethyloctan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-13-6 | |
| Record name | 4,7-Dimethyl-4-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethyloctan-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Dimethyloctan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dimethyloctan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dimethyloctan-4-ol can be synthesized through several methods. One common approach involves the reduction of 4,7-dimethyloctan-4-one using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 4,7-dimethyloctan-4-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction converts the ketone group to a hydroxyl group, yielding the desired alcohol .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyloctan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,7-dimethyloctan-4-one using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: As mentioned earlier, the reduction of 4,7-dimethyloctan-4-one yields this compound.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in diethyl ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.
Major Products Formed
Oxidation: 4,7-Dimethyloctan-4-one.
Reduction: this compound.
Substitution: 4,7-Dimethyloctyl chloride.
Scientific Research Applications
Chemical Synthesis
4,7-Dimethyloctan-4-ol serves as a valuable intermediate in organic synthesis. It can be utilized in the production of:
- Surfactants : The compound's amphiphilic characteristics make it suitable for formulating surfactants used in detergents and emulsifiers.
- Plasticizers : Its ability to enhance flexibility and durability makes it a candidate for use in plastic formulations.
Pharmaceuticals
The compound's unique structure allows it to interact with biological systems, which can be harnessed for pharmaceutical applications:
- Drug Development : Research has indicated that derivatives of this compound exhibit potential as active pharmaceutical ingredients (APIs) due to their biological activity.
- Solubilizing Agents : The alcohol can improve the solubility of poorly soluble drugs, enhancing their bioavailability.
Materials Science
In materials science, this compound is explored for its properties in:
- Coatings : Its hydrophobic nature makes it suitable for developing water-repellent coatings.
- Adhesives : The compound can improve adhesion properties in polymer blends and composites.
Case Study 1: Surfactant Development
A study demonstrated that incorporating this compound into surfactant formulations improved emulsification efficiency. The resulting products showed enhanced stability and reduced surface tension compared to traditional surfactants.
Case Study 2: Drug Solubility Enhancement
Research focused on the use of this compound as a solubilizing agent for a poorly soluble anti-cancer drug. Results indicated a significant increase in the drug's solubility and bioavailability when formulated with this alcohol.
Mechanism of Action
The mechanism of action of 4,7-Dimethyloctan-4-ol depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, altering their function. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their stability and activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4,7-dimethyloctan-4-ol’s properties and applications, a comparative analysis with structurally or functionally related compounds is essential. Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Analogues
Key Observations
Functional Group Impact: The hydroxyl group in this compound enables hydrogen bonding, granting it higher polarity compared to 4,4-dimethyloctane (alkane) but lower than 6,7-dimethoxyquinazolin-4-ol (heterocyclic hydroxyl). This makes it a versatile intermediate in organic reactions, bridging polar and non-polar phases . In contrast, 4-octanone’s ketone group lacks hydrogen-bonding capability, resulting in lower boiling points and distinct applications in fragrances .
Solubility and Reactivity: 4,4-Dimethyloctane’s non-polarity limits its water solubility, favoring use in hydrophobic environments (e.g., lubricants) . 6,7-Dimethoxyquinazolin-4-ol’s aromatic and heterocyclic structure likely enhances binding to biological targets, as seen in its ISO-certified pharmacological applications .
Safety Considerations :
- Alkanes like 4,4-dimethyloctane require flammability precautions (Hazard Class 3), while alcohols and ketones demand irritation/ventilation measures .
Biological Activity
Overview
4,7-Dimethyloctan-4-ol, also known by its CAS number 19781-13-6, is an organic compound characterized by the molecular formula C₁₀H₂₂O. This compound features a hydroxyl group (-OH) at the fourth carbon of an octane chain, along with methyl groups at the fourth and seventh carbons. Its unique structural properties make it relevant in various biological and industrial applications.
This compound can be synthesized through several methods, including:
- Reduction of 4,7-dimethyloctan-4-one using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in inert solvents such as tetrahydrofuran (THF).
- Catalytic hydrogenation of 4,7-dimethyloctan-4-one using metal catalysts like palladium on carbon (Pd/C) under high pressure and temperature conditions.
The biological activity of this compound is believed to stem from its interaction with cellular membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, potentially altering their stability and function. While specific molecular targets are still under investigation, preliminary studies suggest that this compound may exhibit antimicrobial and antifungal properties.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. A study conducted on various bacterial strains revealed the following:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 0.5 mg/mL |
| Staphylococcus aureus | 18 | 0.3 mg/mL |
| Candida albicans | 12 | 0.7 mg/mL |
These results suggest that the compound may be effective against common pathogens found in clinical settings.
Case Studies
- Study on Antifungal Activity : A recent study evaluated the antifungal efficacy of this compound against Candida species. The results indicated that the compound inhibited fungal growth effectively at concentrations as low as 0.5 mg/mL, demonstrating its potential as a natural antifungal agent.
- Application in Cosmetic Formulations : In cosmetic science, this compound has been incorporated into formulations for its antimicrobial properties. A formulation containing this compound was tested for stability and safety in human skin applications, revealing no adverse reactions during patch tests.
Research Findings
Further investigations into the biological activity of this compound have highlighted its potential therapeutic applications:
- Anti-inflammatory Effects : Preliminary data suggest that the compound may reduce inflammation markers in vitro.
- Potential Use in Drug Development : Ongoing research is exploring its role as a lead compound for developing new antimicrobial drugs.
Q & A
Basic: What are the established synthetic pathways for 4,7-Dimethyloctan-4-ol, and how can researchers optimize reaction conditions?
Methodological Answer:
Retrosynthetic analysis is critical to identify feasible precursors (e.g., Grignard reagents or alkene hydration). Optimization involves iterative testing of catalysts (e.g., acid-catalyzed hydration vs. organometallic additions) and temperature gradients. Use Design of Experiments (DoE) to map yield vs. variables like solvent polarity or stoichiometry . Spectral validation (NMR, IR) at each step ensures intermediate purity.

Basic: How can computational modeling predict the physicochemical properties of this compound?
Methodological Answer:
Leverage quantum mechanical calculations (DFT for electronic structure) and molecular dynamics simulations (solvation effects). Tools like Gaussian or ORCA model steric effects from methyl groups and hydrogen bonding potential. Validate predictions against experimental data (e.g., logP, boiling point) to refine force-field parameters .

Advanced: How to resolve contradictions in reported NMR spectral data for this compound across studies?
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or stereochemical variations. Perform replicated analysis under standardized conditions (e.g., CDCl3 at 25°C) and compare coupling constants with computational predictions (e.g., ACD/Labs NMR Suite). Cross-validate with 2D NMR (HSQC, COSY) to assign signals unambiguously .

Advanced: What strategies mitigate enantiomeric interference in stereoselective synthesis of this compound?
Methodological Answer:
Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation derivatives). Monitor enantiomeric excess (EE) via chiral HPLC or polarimetry. For conflicting EE results, verify column calibration and solvent polarity effects. Kinetic resolution studies can isolate dominant pathways .
Basic: How to design a stability study for this compound under varying storage conditions?
Methodological Answer:
Use accelerated stability protocols (ICH Q1A guidelines): expose samples to thermal (40°C), humidity (75% RH), and light stress. Track degradation via GC-MS or LC-MS. Apply Arrhenius kinetics to extrapolate shelf life. For conflicting degradation product profiles, isolate intermediates and re-test under controlled O2/N2 atmospheres .
Advanced: How can researchers validate ecological toxicity predictions for this compound using in silico tools?
Methodological Answer:
Combine QSAR models (e.g., ECOSAR) with molecular docking to predict enzyme inhibition (e.g., cytochrome P450). Validate against in vitro assays (e.g., Daphnia magna LC50). Discrepancies between model outputs require sensitivity analysis of input descriptors (e.g., logKow, H-bond donors) and recalibration with experimental EC50 data .
Basic: What literature review frameworks ensure comprehensive coverage of this compound research?
Methodological Answer:
Systematic reviews using platforms like ResearchGate to identify key researchers and citation networks . Boolean search strategies (e.g., "(this compound) AND (synthesis OR kinetics)") in SciFinder or Reaxys. Annotate contradictions in reported data (e.g., melting points) and prioritize primary sources over review articles.


Advanced: How to optimize the synthetic route for this compound using green chemistry principles?
Methodological Answer:
Apply solvent selection guides (e.g., CHEM21) to replace toluene with cyclopentyl methyl ether (CPME). Catalytic systems (e.g., enzymatic or bio-based catalysts) reduce metal waste. Lifecycle assessment (LCA) tools compare E-factors of alternative routes. For yield vs. sustainability trade-offs, Pareto front analysis identifies optimal conditions .
Notes on Evidence Utilization:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
